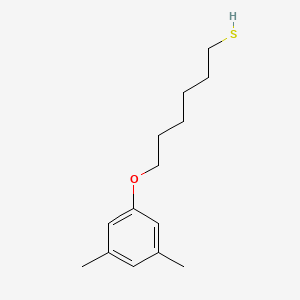

6-(3,5-Dimethylphenoxy)hexane-1-thiol

Description

Contextualizing 6-(3,5-Dimethylphenoxy)hexane-1-thiol within Organic Chemistry

This compound is an organic molecule that contains three key structural features: a phenoxy group, a hexane (B92381) chain, and a thiol group. This positions it as a bifunctional molecule, with the potential for reactivity at both the thiol and the aromatic ring. The alkyl chain provides flexibility and influences the compound's lipophilicity.

The systematic name indicates a hexane backbone with a thiol (-SH) group at the first carbon and a 3,5-dimethylphenoxy group at the sixth carbon. This structure makes it a derivative of both an aryl ether and an alkanethiol.

Significance of Phenoxy Ether and Thiol Moieties in Chemical Research

The phenoxy group, an aromatic ether, is a crucial component in many pharmaceuticals and other biologically active compounds. nih.govwikipedia.orgmdpi.com It can participate in π–π interactions and the ether oxygen can act as a hydrogen bond acceptor, influencing how the molecule interacts with biological targets. nih.gov Phenol (B47542) ethers are generally less toxic than their corresponding phenols. wikipedia.org

The thiol group (-SH), also known as a sulfhydryl group, is the sulfur analog of an alcohol's hydroxyl group. tutorchase.comwikipedia.org Thiols are known for their strong odors, are more acidic than alcohols, and their conjugate bases, thiolates, are excellent nucleophiles. masterorganicchemistry.com The thiol group is a key functional group in the amino acid cysteine and is involved in the formation of disulfide bonds that are crucial for protein structure and function. fiveable.mecreative-proteomics.com

Overview of Research Trajectories for Related Organosulfur and Aryl Ether Compounds

Research into organosulfur compounds is a burgeoning field due to their wide applications in life sciences, material science, and pharmaceutical science. acs.org Studies have shown that some organosulfur compounds possess anti-inflammatory properties. frontiersin.orgnih.gov Recent research has focused on developing sustainable methods for creating these compounds and exploring their role in various chemical transformations. acs.orgnih.govresearchgate.net

Aryl ethers are also of significant interest, particularly in the synthesis of complex molecules. acs.orgorganic-chemistry.org Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, have been developed to form the C-O bond in aryl ethers under mild conditions, allowing for the creation of a wide variety of these compounds. nih.govacs.org The development of recyclable polymers based on phenylene ethers is also an active area of research. rsc.org

Academic Research Landscape and Future Potential of the Compound

While specific research on this compound is not widely published, its structure suggests several areas of potential academic and industrial interest. The presence of both a thiol and a phenoxy group could make it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical agents.

The thiol group could be used for surface functionalization, particularly on gold surfaces, or for participation in redox reactions. The phenoxy moiety could be modified to fine-tune the electronic and steric properties of the molecule. Future research could explore its synthetic utility, its potential biological activity, and its application in materials science.

Interactive Data Tables

Below are interactive tables detailing the properties of related compounds, providing context for the potential characteristics of this compound.

Table 1: Physical Properties of Related Thiols

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) |

| 1-Hexanethiol | 111-31-9 | C6H14S | 118.24 | 150-154 | -81 to -80 | 0.832 |

| 3,5-Dimethylcyclohexane-1-thiol | 1339627-40-5 | C8H16S | 144.28 | Not available | Not available | Not available |

| 1-Methoxyhexane-3-thiol | 94291-50-6 | C7H16OS | 148.27 | 184-185 | Not available | Not available |

Table 2: Properties of Related Aryl Ethers

| Compound Name | Common Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Methoxybenzene | Anisole | C7H8O | 108.14 | 154 |

| Diphenyl ether | Diphenyl ether | C12H10O | 170.21 | 259 |

Structure

3D Structure

Properties

IUPAC Name |

6-(3,5-dimethylphenoxy)hexane-1-thiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22OS/c1-12-9-13(2)11-14(10-12)15-7-5-3-4-6-8-16/h9-11,16H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSPMEWBGIXIGBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCCCCCCS)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 3,5 Dimethylphenoxy Hexane 1 Thiol

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 6-(3,5-Dimethylphenoxy)hexane-1-thiol, the analysis identifies two primary disconnections that simplify the structure into key synthons.

Disconnection of the Ether Linkage (C-O)

The most logical primary disconnection is at the ether oxygen atom. This C-O bond can be retrosynthetically cleaved, leading to two simpler fragments: a phenoxide nucleophile and a halo-substituted alkyl chain. This approach is characteristic of the well-established Williamson ether synthesis. byjus.comwikipedia.org This disconnection simplifies the target molecule into 3,5-dimethylphenol (B42653) and a 6-functionalized hexane-1-thiol derivative.

Disconnection of the Thiol Functional Group (C-S)

The second key disconnection involves the carbon-sulfur bond of the thiol group. This bond can be retrosynthetically disconnected to a corresponding alkyl halide. This suggests a synthetic route where a halide on the hexane (B92381) chain is displaced by a sulfur nucleophile, a common method for introducing a thiol group.

Synthesis of Precursor Building Blocks

The successful synthesis of this compound relies on the efficient preparation of its constituent building blocks.

Synthesis of Substituted Phenol (B47542) Intermediates (e.g., 3,5-Dimethylphenol)

3,5-Dimethylphenol is a key aromatic precursor for this synthesis. Literature describes several methods for its preparation. One common laboratory method involves the bromination of 3,5-dimethylcyclohex-2-en-1-one, followed by dehydrobromination and subsequent treatment with potassium hydroxide (B78521). prepchem.com Another approach starts from xylene, which undergoes a Friedel-Crafts acylation, followed by oxidation and hydrolysis to yield the desired phenol. google.com Industrial preparations may involve the gas-phase catalytic demethylation of isophorone. chemicalbook.com

Table 1: Properties of 3,5-Dimethylphenol

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀O | sigmaaldrich.com |

| Molecular Weight | 122.16 g/mol | sigmaaldrich.com |

| Boiling Point | 222 °C | sigmaaldrich.com |

| Melting Point | 64 °C | prepchem.com |

| Appearance | Crystalline solid | prepchem.com |

Synthesis of Functionalized Alkyl Halide or Alcohol Chain Precursors

The six-carbon chain with functionalities at both ends is another critical precursor. A common starting material for this is a 6-halo-1-hexanol, such as 6-bromo-1-hexanol (B126649) or 6-chloro-1-hexanol. These can be prepared from hexane-1,6-diol through selective monohalogenation. The remaining hydroxyl group can then be converted to a thiol. Alternatively, a dihalide such as 1,6-dibromohexane (B150918) can be used, where one halide is selectively reacted to form the ether, and the other is later converted to the thiol.

Strategies for Phenoxy Ether Formation

The formation of the phenoxy ether linkage is a pivotal step in the synthesis. The Williamson ether synthesis is the most widely applied and versatile method for this transformation. wikipedia.orglearncbse.in This reaction involves the nucleophilic substitution of a halide by an alkoxide. byjus.com

In the context of synthesizing this compound, 3,5-dimethylphenol is first deprotonated with a suitable base, such as sodium hydride (NaH) or potassium hydroxide (KOH), to form the corresponding phenoxide. masterorganicchemistry.com This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of a 6-halo-1-hexanethiol or a protected version thereof. The reaction typically proceeds via an S\textsubscript{N}2 mechanism, which favors the use of primary alkyl halides for optimal yields and to minimize side reactions like elimination. wikipedia.orgmasterorganicchemistry.com

Table 2: Typical Conditions for Williamson Ether Synthesis

| Parameter | Condition | Reference |

| Reactants | Alkoxide and a primary alkyl halide | wikipedia.org |

| Base | Sodium Hydride (NaH), Potassium Hydroxide (KOH) | byjus.commasterorganicchemistry.com |

| Solvent | Acetonitrile (B52724), N,N-Dimethylformamide (DMF) | byjus.com |

| Temperature | 50-100 °C | byjus.com |

| Reaction Time | 1-8 hours | byjus.com |

The thiol group often requires protection during the ether formation step to prevent it from acting as a competing nucleophile. Common protecting groups for thiols include acetyl or p-methoxybenzyl groups. Following the successful formation of the ether linkage, the protecting group is removed under specific conditions to reveal the final thiol functionality.

Williamson Ether Synthesis Approaches and Optimization

The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an SN2 reaction between an alkoxide and an alkyl halide. scribd.commdpi.com For the synthesis of this compound, this would typically involve the reaction of 3,5-dimethylphenoxide with a 6-halo-1-hexanol derivative, followed by conversion of the hydroxyl group to a thiol.

A plausible route begins with the deprotonation of 3,5-dimethylphenol using a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding phenoxide. nih.gov This nucleophilic phenoxide is then reacted with a dihaloalkane, such as 1,6-dibromohexane or 1-bromo-6-chlorohexane. The use of a large excess of the dihaloalkane can favor monosubstitution.

Reaction Scheme: Williamson Ether Synthesis

Optimization of this reaction involves careful selection of the base, solvent, and temperature to maximize the yield of the desired mono-etherified product and minimize the formation of the bis-ether byproduct. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often employed to enhance the rate of the SN2 reaction.

| Parameter | Condition | Rationale |

| Base | K₂CO₃, NaH | Efficiently deprotonates the phenol. |

| Solvent | DMF, Acetonitrile | Polar aprotic, accelerates SN2 reaction. |

| Temperature | Room temp. to moderate heating | Balances reaction rate and selectivity. |

| Reactant Ratio | Excess dihaloalkane | Favors monosubstitution. |

Subsequent conversion of the terminal bromide to a thiol would complete the synthesis (see section 2.4.1).

Transition Metal-Catalyzed C-O Coupling Reactions

Transition metal-catalyzed cross-coupling reactions provide a powerful alternative for the formation of aryl ethers, particularly when the Williamson ether synthesis is inefficient. The Ullmann condensation, traditionally using copper catalysts, and more modern palladium-catalyzed Buchwald-Hartwig etherification are prominent examples. organic-chemistry.orgnih.gov

In the context of synthesizing a precursor to this compound, one could couple 3,5-dimethylphenol with a 6-halo-1-hexanol. For instance, a palladium-catalyzed reaction might employ a palladium precursor like Pd(OAc)₂ and a suitable phosphine (B1218219) ligand. nih.gov

Reaction Scheme: Palladium-Catalyzed Etherification

The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine ligands often providing the best results. nih.gov These methods can sometimes offer milder reaction conditions and broader substrate scope compared to the classical Williamson synthesis.

Alternative Etherification Protocols for Hindered Systems

For sterically hindered phenols or alkyl halides, standard etherification methods may falter. The Mitsunobu reaction offers a valuable alternative, allowing for the formation of ethers from an alcohol and a pronucleophile under mild, redox-neutral conditions. organic-chemistry.orgorganic-synthesis.comnih.gov In a possible synthetic route to the target molecule, 3,5-dimethylphenol could be coupled with 6-mercaptohexan-1-ol, where the thiol group is appropriately protected.

The reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). scribd.comorganic-synthesis.com The reaction proceeds with inversion of configuration at the alcohol's stereocenter, if applicable. organic-chemistry.org

Reaction Scheme: Mitsunobu Reaction

Deprotection of the thiol would then yield the final product.

Strategies for Thiol Group Installation

Once the ether linkage is established, with a suitable functional group at the terminus of the hexyl chain (e.g., a halide or a hydroxyl group), the next critical step is the introduction of the thiol group.

Thiolation via Nucleophilic Substitution Reactions with Alkyl Halides and Thiolates

A common and direct method for introducing a thiol group is the reaction of an alkyl halide with a source of the hydrosulfide (B80085) anion (SH⁻) or a protected thiol equivalent. The intermediate, 6-(3,5-dimethylphenoxy)hexyl bromide, prepared via Williamson ether synthesis, is an ideal substrate for this transformation.

Reacting the alkyl bromide with sodium hydrosulfide (NaSH) can directly form the thiol. However, this reaction can be complicated by the formation of the corresponding dialkyl sulfide (B99878) as a byproduct.

A more controlled approach involves the use of thiourea (B124793). The alkyl bromide first reacts with thiourea to form an isothiouronium salt. Subsequent hydrolysis of this salt under basic conditions yields the desired thiol.

Reaction Scheme: Thiolation using Thiourea

Alternatively, reagents like potassium thioacetate (B1230152) can be used to form a thioester, which can then be hydrolyzed to the thiol. This two-step process often provides higher yields and purity.

| Thiolating Agent | Intermediate | Final Step |

| Sodium Hydrosulfide | Thiol | Direct formation |

| Thiourea | Isothiouronium salt | Basic hydrolysis |

| Potassium Thioacetate | Thioacetate | Hydrolysis |

Conversion of Other Sulfur-Containing Precursors (e.g., Thiocyanates, Thioesters)

An alternative strategy involves the conversion of a terminal alcohol to a thiocyanate (B1210189), which can then be reduced to the thiol. The alcohol precursor, 6-(3,5-dimethylphenoxy)hexan-1-ol, can be synthesized via Williamson etherification of 3,5-dimethylphenol with 6-bromohexan-1-ol.

The alcohol can be converted to a thiocyanate using reagents like triphenylphosphine, diethyl azodicarboxylate, and ammonium (B1175870) thiocyanate (PPh₃/DEAD/NH₄SCN). google.comcymitquimica.com The resulting thiocyanate can then be reduced to the thiol using a reducing agent such as lithium aluminum hydride (LiAlH₄) or by treatment with an alkali metal in liquid ammonia. google.com

Reaction Scheme: Thiol from Thiocyanate

Convergent and Linear Synthesis Pathways

The synthesis of this compound can be designed in both a linear and a convergent fashion.

Linear Synthesis: This approach would involve a stepwise modification of a single starting material. For example, starting with 6-bromohexan-1-ol, one could first perform the Williamson ether synthesis with 3,5-dimethylphenol, followed by conversion of the terminal hydroxyl group to a thiol.

The choice between a linear and convergent pathway would depend on the availability of starting materials, the efficiency of the individual reactions, and the ease of purification of the intermediates.

Reaction Optimization and Process Scale-Up Considerations

The synthesis of this compound is typically envisioned as a two-stage process: first, a Williamson ether synthesis to couple the 3,5-dimethylphenol moiety with a six-carbon chain, and second, the conversion of a terminal functional group on that chain into a thiol. Optimizing this sequence is paramount for achieving high yields and purity, particularly when transitioning from laboratory-scale synthesis to industrial production.

Solvent Effects on Reaction Yields and Selectivity

The choice of solvent is a critical parameter in both stages of the synthesis, profoundly influencing reaction rates, yields, and the impurity profile.

Williamson Ether Synthesis Stage: The initial step involves the reaction of 3,5-dimethylphenoxide with a suitable 6-carbon electrophile, such as 1,6-dihalohexane. This is a classic S\textsubscript{N}2 reaction. Polar aprotic solvents are generally favored as they can solvate the cation of the alkoxide base while not significantly solvating the nucleophilic phenoxide, thus increasing its reactivity. libretexts.orglibretexts.org

Common solvents for this type of reaction include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile. libretexts.orglibretexts.orgbyjus.com The use of DMSO can be particularly effective in accelerating S\textsubscript{N}2 reactions. libretexts.org For process scale-up, factors such as solvent cost, boiling point (for removal), and environmental impact become more significant. While effective, solvents like DMF and DMSO can be difficult to remove completely and are under increasing scrutiny for their environmental and health profiles. Acetonitrile presents a lower-boiling alternative. byjus.com An alternative approach common in industrial settings is the use of phase-transfer catalysis, which allows the reaction to proceed in a biphasic system (e.g., toluene/water), simplifying product isolation and reducing the need for expensive, anhydrous polar aprotic solvents. byjus.com

Thiol Formation Stage: The conversion of the terminal halide on the 6-(3,5-dimethylphenoxy)hexyl halide intermediate to a thiol can be achieved via reaction with a sulfur nucleophile. If using the common method involving thiourea followed by hydrolysis, alcoholic solvents such as ethanol (B145695) are often employed. researchgate.net For syntheses employing microwave assistance to reduce reaction times, polar solvents that couple efficiently with microwaves, such as methanol, have been shown to be effective. amazonaws.com The choice of solvent must ensure the solubility of both the organic substrate and the sulfur reagent.

Table 1: Solvent Selection in the Synthesis of this compound Intermediates This table is generated based on analogous reactions and general principles.

| Synthetic Step | Solvent | Rationale & Considerations | Reference |

|---|---|---|---|

| Williamson Ether Synthesis | DMF, DMSO | High polarity, aprotic. Excellent for SN2 reactions, leading to high yields and fast reaction rates. May be difficult to remove on a large scale. | libretexts.orgbyjus.com |

| Acetonitrile | Good polarity, aprotic, lower boiling point than DMF/DMSO, facilitating easier removal. | byjus.com | |

| Toluene/Water (with PTC) | Suitable for phase-transfer catalysis, often used in industrial scale-up to avoid anhydrous conditions and expensive solvents. | byjus.com | |

| Halide to Thiol Conversion | Ethanol/Water | Commonly used for reactions with thiourea or thiosulfate (B1220275) followed by hydrolysis. Good solubility for reactants. | researchgate.net |

| Methanol | Effective solvent for microwave-assisted synthesis, allowing for rapid heating and significantly reduced reaction times. | amazonaws.com |

Catalytic Systems for Enhanced Reaction Efficiency

While the Williamson ether synthesis is not catalytic in the traditional sense, the choice of base is crucial. For the conversion of the intermediate to the final thiol, certain methods can be accelerated.

Williamson Ether Synthesis Stage: The reaction requires a base to deprotonate the 3,5-dimethylphenol, forming the nucleophilic phenoxide.

Laboratory Scale: Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium hydride (KH) are frequently used in laboratory settings. masterorganicchemistry.com They irreversibly deprotonate the phenol, driving the reaction to completion. However, their flammability and cost are significant drawbacks for large-scale production.

Process Scale-Up: For industrial applications, more cost-effective and safer bases such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) are preferred. byjus.com To achieve high efficiency with these weaker bases, a phase-transfer catalyst (PTC) is often employed. Quaternary ammonium salts, such as tetrabutylammonium (B224687) bromide (Bu₄N⁺Br⁻), are common PTCs. khanacademy.org The PTC transports the phenoxide from the aqueous or solid phase into the organic phase containing the alkyl halide, accelerating the reaction.

Thiol Formation Stage: The reaction of an alkyl halide with thiourea is a stoichiometric process that does not require a catalyst. youtube.com However, alternative "green" methodologies for thioether synthesis (a related reaction) from alcohols and thiols sometimes utilize heterogeneous acid catalysts or metal catalysts, though these are less common for direct conversion of a haloalkane to a thiol. acs.org Microwave-assisted synthesis can be considered a method for enhancing reaction efficiency through rapid and uniform heating, often leading to dramatically shorter reaction times compared to conventional heating. amazonaws.com

Table 2: Base and Catalyst Systems for the Synthesis of this compound Intermediates This table is generated based on analogous reactions and general principles.

| Synthetic Step | System | Role | Scale | Reference |

|---|---|---|---|---|

| Williamson Ether Synthesis | NaH, KH | Strong Base | Laboratory | masterorganicchemistry.com |

| KOH, K₂CO₃ | Weaker, cost-effective base | Industrial / Scale-up | byjus.com | |

| Tetrabutylammonium bromide | Phase-Transfer Catalyst (PTC) | Industrial / Scale-up | khanacademy.org | |

| Halide to Thiol Conversion | Microwave Irradiation | Energy Source for Rate Enhancement | Laboratory / Scale-up | amazonaws.com |

Isolation and Purification Techniques

The isolation and purification of the intermediate, 6-(3,5-dimethylphenoxy)hexyl halide, and the final product, this compound, are critical to obtaining a compound of high purity. This is especially important if the thiol is intended for applications sensitive to impurities, such as the formation of self-assembled monolayers (SAMs). sigmaaldrich.com

Work-up: Following each reaction step, a standard aqueous work-up is typically performed. This involves partitioning the reaction mixture between an organic solvent (like dichloromethane (B109758) or diethyl ether) and water or brine. This process removes inorganic salts (e.g., sodium bromide from the ether synthesis) and water-soluble reagents.

Purification Methods:

Flash Column Chromatography: This is the most common laboratory method for purifying both the intermediate and the final thiol product. A silica (B1680970) gel stationary phase is typically used with a non-polar eluent system, such as a mixture of hexanes and ethyl acetate, with the polarity gradually increasing to elute the desired compound. stackexchange.com

Distillation: For larger-scale purification, fractional distillation under high vacuum is a potential method, provided the compounds are thermally stable and have a sufficiently low boiling point under vacuum. stackexchange.com This can be a more economical and scalable alternative to preparative chromatography.

Handling and Purity Considerations for Thiols: Thiols are notoriously susceptible to oxidation by atmospheric oxygen, which converts them into the corresponding disulfide. To minimize this, purification steps should be carried out with de-gassed solvents, and the final product should be stored under an inert atmosphere (e.g., nitrogen or argon). stackexchange.com Performing chromatographic purification under slightly acidic conditions can also help to prevent the formation of the highly nucleophilic thiolate anion, which is more readily oxidized. Due to their strong and unpleasant odor, all manipulations involving thiols should be conducted in a well-ventilated fume hood, and all contaminated glassware should be rigorously decontaminated using an oxidizing agent like bleach.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy would be instrumental in identifying the various proton environments within 6-(3,5-Dimethylphenoxy)hexane-1-thiol. The spectrum would be expected to show distinct signals for the aromatic protons on the dimethylphenyl ring, the methylene (B1212753) protons of the hexyl chain, the methyl protons, and the thiol proton. The chemical shifts (δ) would indicate the electronic environment of each proton, while the splitting patterns (multiplicity) would reveal the number of neighboring protons, and the integration values would correspond to the number of protons in each unique environment. Without experimental data, a hypothetical analysis remains speculative.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. This would allow for the identification of the aromatic carbons, the carbons of the hexyl chain, and the methyl carbons. The chemical shifts of these signals would be indicative of their hybridization and bonding environment.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Correlation

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms.

Correlation Spectroscopy (COSY) would reveal proton-proton couplings, helping to piece together the sequence of protons along the hexyl chain and within the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of signals in the ¹H and ¹³C NMR spectra.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would show correlations between protons and carbons that are separated by two or three bonds. This would be critical for confirming the connection between the hexyl chain and the phenoxy group, as well as the positions of the methyl groups on the aromatic ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate measurement of the molecular mass of this compound. This would allow for the determination of its elemental composition, confirming the molecular formula C₁₄H₂₂OS. This is a critical step in the identification of a new or synthesized compound.

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Pathway Analysis

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing it to fragment in a reproducible manner. The resulting fragmentation pattern is a molecular fingerprint that can be used for structural elucidation. Analysis of the fragment ions would help to confirm the presence of the 3,5-dimethylphenoxy group and the hexanethiol chain. Key fragmentation pathways would likely involve cleavage of the ether bond and various cleavages along the alkyl chain.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The resulting IR spectrum provides a unique "fingerprint" of the molecule, with specific peaks corresponding to the vibrational modes of its bonds. For this compound, the key functional groups are the aromatic ether, the alkyl chain, and the thiol group.

The analysis of the IR spectrum of this compound would reveal characteristic absorption bands that confirm its structure. Aryl alkyl ethers typically exhibit two strong C-O stretching bands. spectroscopyonline.comlibretexts.orgpressbooks.pub One band, corresponding to the asymmetric C-O-C stretch, is expected in the region of 1200-1300 cm⁻¹. spectroscopyonline.com The second, a symmetric stretch, is anticipated around 1010-1050 cm⁻¹. spectroscopyonline.com The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. mdpi.com

The hexane-1-thiol portion of the molecule also gives rise to distinct vibrational modes. The aliphatic C-H stretching of the methylene (CH₂) groups in the hexyl chain is expected to appear as strong absorptions in the 2850-2960 cm⁻¹ region. mdpi.comaip.orgresearchgate.net A very weak but highly characteristic S-H stretching band for the thiol group should be observable in the 2550-2600 cm⁻¹ range. mdpi.comresearchgate.net The weakness of this absorption is a known characteristic of thiols. The C-S stretching vibration is typically weak and found in the 570-710 cm⁻¹ region. libretexts.org

A summary of the expected IR absorption bands for this compound is presented in the interactive table below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | 3,5-Dimethylphenoxy | > 3000 | Medium |

| C-H Stretch (Aliphatic) | Hexyl Chain | 2850-2960 | Strong |

| S-H Stretch | Thiol | 2550-2600 | Weak |

| C=C Stretch (Aromatic Ring) | 3,5-Dimethylphenoxy | 1450-1600 | Medium |

| Asymmetric C-O-C Stretch | Aryl Alkyl Ether | 1200-1300 | Strong |

| Symmetric C-O-C Stretch | Aryl Alkyl Ether | 1010-1050 | Strong |

| C-S Stretch | Thiol | 570-710 | Weak |

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound. For this compound, both gas and liquid chromatography are valuable analytical tools.

Gas chromatography is a technique used to separate and analyze volatile compounds without decomposition. Given the likely boiling point of this compound, GC is a suitable method for its analysis. The compound would be vaporized and passed through a capillary column containing a stationary phase. The separation is based on the compound's boiling point and its affinity for the stationary phase.

In a typical GC analysis, a non-polar or semi-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase, would be effective for separating this compound from potential impurities. nih.gov A flame ionization detector (FID) is commonly used for the detection of organic compounds, providing high sensitivity. epa.gov For more detailed structural information and definitive identification, a mass spectrometer (MS) can be coupled with the GC (GC-MS), allowing for the determination of the molecular weight and fragmentation pattern of the eluted compound. nih.govphcogj.com

Due to the reactivity of the thiol group, derivatization is sometimes employed to improve chromatographic performance and detection sensitivity. nih.govnih.gov For instance, the thiol can be converted to a more stable and less polar derivative, such as a pentafluorobenzyl (PFB) ether, which can then be analyzed by GC with an electron capture detector (ECD) for enhanced sensitivity. epa.gov

A hypothetical GC method for the analysis of this compound is outlined in the table below.

| GC Parameter | Condition |

| Column | 5% Phenyl Polysiloxane (e.g., DB-5), 30 m x 0.25 mm |

| Injection Temperature | 250 °C |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | 100 °C (2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C |

High-performance liquid chromatography is a versatile technique for the separation, identification, and quantification of compounds in a liquid mobile phase. For a molecule like this compound, which possesses both hydrophobic (the dimethylphenoxy and hexyl groups) and polar (the thiol group) characteristics, reversed-phase HPLC is the most common approach. nih.gov

In reversed-phase HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase. More hydrophobic compounds will be retained longer on the column.

Detection of this compound can be achieved using a UV detector, as the dimethylphenoxy group contains a chromophore that absorbs UV light. Aromatic compounds are often detected in the range of 254-280 nm. nih.govhelixchrom.com For enhanced sensitivity and specificity, especially for the thiol group which is not a strong chromophore, derivatization can be employed. nih.govacs.orgresearchgate.net Reagents that react with the thiol group to form a fluorescent or highly UV-active derivative can significantly lower the limit of detection. diva-portal.orgresearchgate.netdeepdyve.com

A potential HPLC method for the analysis of this compound is detailed in the following table.

| HPLC Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 270 nm or Fluorescence (with derivatization) |

| Injection Volume | 10 µL |

X-ray Crystallography for Solid-State Structural Determination (if applicable to crystalline derivatives)

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.orgmkuniversity.ac.innih.gov This technique relies on the diffraction of an X-ray beam by the ordered array of atoms in a single crystal. wikipedia.org The resulting diffraction pattern allows for the calculation of electron density maps, from which the precise positions of atoms, bond lengths, and bond angles can be determined. mkuniversity.ac.indocbrown.info

For this compound, which is likely a liquid or a low-melting solid at room temperature, direct X-ray crystallographic analysis may not be feasible. However, if a stable, crystalline derivative of the compound can be prepared, this technique would provide unparalleled structural information. royalsocietypublishing.org For instance, reacting the thiol with a suitable reagent to form a solid derivative, such as a thioester or a disulfide, could yield crystals amenable to X-ray diffraction.

The structural information obtained from X-ray crystallography would be invaluable for:

Unambiguous confirmation of the molecular structure , including the connectivity of all atoms.

Determination of the precise bond lengths and angles , which can provide insights into the electronic effects of the substituent groups.

Analysis of the conformation of the flexible hexyl chain in the solid state.

Understanding the intermolecular interactions , such as hydrogen bonding (if applicable in the derivative) and van der Waals forces, that govern the crystal packing.

While no crystallographic data for this compound or its derivatives are currently available in the public domain, the principles of the technique remain a powerful potential tool for its definitive structural characterization, should a suitable crystalline form be obtained.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methodologies such as Density Functional Theory (DFT) and ab initio calculations provide deep insights into electronic structure and are instrumental in predicting spectroscopic data.

Ab Initio Methods for High-Accuracy Property Prediction

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These methods, while computationally more intensive than DFT, can provide highly accurate predictions of molecular properties. For 6-(3,5-Dimethylphenoxy)hexane-1-thiol, high-level ab initio calculations could offer benchmark data for its geometric parameters, dipole moment, and other electronic properties. At present, no such high-accuracy computational studies for this compound have been published.

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations of spectroscopic parameters are invaluable for interpreting experimental data. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies through quantum chemical methods can aid in the structural elucidation of molecules. researchgate.netnih.gov While the principles of these calculations are well-established, their application to this compound has not been documented in the scientific literature, meaning no theoretical spectroscopic data is available for comparison with potential experimental findings.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics and dynamics simulations are essential tools for exploring the conformational landscape and intermolecular interactions of molecules, providing insights into their macroscopic behavior.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the hexyl chain in this compound suggests a complex conformational landscape. Conformational analysis using molecular mechanics could identify low-energy conformers and the rotational barriers between them. The resulting potential energy surface would be critical for understanding the molecule's preferred shapes and their influence on its physical and chemical properties. This type of investigation has yet to be reported for this compound.

Investigation of Intermolecular Interactions and Self-Assembly Propensities

The presence of a thiol group suggests that this compound could exhibit self-assembly properties on certain surfaces, a behavior common to many thiols. rsc.org Molecular dynamics simulations could be employed to study the intermolecular interactions, such as van der Waals forces and potential hydrogen bonding, that would govern its self-assembly behavior and aggregation propensities in various environments. Currently, there are no published simulation studies detailing these interactions for this compound.

Reaction Mechanism Elucidation through Computational Transition State Modeling

The study of reaction mechanisms at a molecular level can be significantly enhanced through computational transition state modeling. This approach allows for the in-silico examination of a chemical reaction, providing insights into the energy landscapes and the structures of transient species. For a compound like this compound, this could involve modeling its reactions, such as oxidation of the thiol group or its participation in nucleophilic substitution.

Computational chemists employ various methods, such as Density Functional Theory (DFT) and ab initio calculations, to map the potential energy surface of a reaction. These calculations can identify the lowest energy path from reactants to products, which proceeds through a high-energy transition state. The energy difference between the reactants and the transition state, known as the activation energy, is a critical factor in determining the reaction rate.

For instance, in a hypothetical reaction involving the thiol group of this compound, researchers would first construct a 3D model of the molecule and any other reactants. Then, using quantum mechanical calculations, they would simulate the approach of the reactants and the subsequent bond-forming and bond-breaking processes. This simulation would identify the geometry of the transition state, a fleeting arrangement of atoms at the peak of the energy barrier.

Table 1: Hypothetical Transition State Modeling Data for a Reaction of this compound

| Parameter | Value | Unit |

| Method | B3LYP/6-31G* | - |

| Reactant Energy | -1250.5 | Hartrees |

| Transition State Energy | -1250.45 | Hartrees |

| Product Energy | -1250.6 | Hartrees |

| Activation Energy | 31.4 | kcal/mol |

| Reaction Energy | -62.8 | kcal/mol |

This data is illustrative and not based on actual experimental or computational results.

Structure-Activity Relationship (SAR) Prediction and Theoretical Design Principles

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and materials science for designing new molecules with desired properties. Computational methods play a crucial role in predicting the SAR of a series of compounds before they are synthesized, thus saving time and resources.

For this compound, a theoretical SAR study would involve creating a library of virtual analogs by systematically modifying its chemical structure. For example, the position of the methyl groups on the phenoxy ring could be varied, the length of the hexane (B92381) chain could be altered, or the thiol group could be replaced with other functional groups.

Quantitative Structure-Activity Relationship (QSAR) models are a key tool in this process. These models are mathematical equations that correlate the chemical structure of a molecule with its biological activity or a specific physical property. The "structure" is represented by calculated molecular descriptors, which can include electronic properties (like charge distribution), steric properties (like molecular volume), and hydrophobic properties (like the logarithm of the partition coefficient, logP).

Table 2: Hypothetical QSAR Descriptors for Analogs of this compound

| Compound | logP | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Predicted Activity (IC50, µM) |

| This compound | 4.5 | 238.4 | 20.2 | 5.2 |

| Analog 1 (4-methyl) | 4.2 | 224.4 | 20.2 | 7.8 |

| Analog 2 (no methyl) | 3.9 | 210.3 | 20.2 | 12.1 |

| Analog 3 (octane chain) | 5.6 | 266.5 | 20.2 | 3.1 |

This data is illustrative and not based on actual experimental or computational results.

By analyzing the data from such a virtual screening, researchers can derive theoretical design principles. For instance, the hypothetical data in Table 2 might suggest that increasing the lipophilicity (higher logP) by extending the alkyl chain enhances the predicted activity, while removing the methyl groups decreases it. These principles would then guide the synthesis of new, potentially more potent or effective compounds.

Reactivity and Reaction Mechanisms of 6 3,5 Dimethylphenoxy Hexane 1 Thiol

Chemical Transformations of the Thiol Group

The thiol group is a versatile functional group known for its nucleophilicity and susceptibility to oxidation. These characteristics are central to the reactivity of 6-(3,5-dimethylphenoxy)hexane-1-thiol.

Oxidative Reactions: Disulfide Formation and Sulfoxide (B87167)/Sulfone Generation

The oxidation of thiols can lead to a variety of sulfur-containing compounds, with the specific product often determined by the choice of oxidizing agent and reaction conditions.

Disulfide Formation: In the presence of mild oxidizing agents or even atmospheric oxygen, thiols readily undergo oxidative coupling to form disulfides. jove.com For this compound, this reaction would yield bis(6-(3,5-dimethylphenoxy)hexyl) disulfide. This process is reversible, and the disulfide can be reduced back to the corresponding thiol. jove.com

Sulfoxide and Sulfone Generation: Stronger oxidizing agents can further oxidize the thiol group. The use of controlled amounts of an oxidant like hydrogen peroxide can selectively produce the corresponding sulfoxide. organic-chemistry.orgnih.gov If an excess of a strong oxidizing agent, such as a peroxy acid or hydrogen peroxide in the presence of a suitable catalyst, is employed, the oxidation can proceed further to form the sulfone. beilstein-journals.orgresearchgate.netorganic-chemistry.org The selective oxidation of sulfides to sulfoxides and sulfones is a well-established transformation in organic synthesis. organic-chemistry.org For instance, the use of urea-hydrogen peroxide allows for the controlled oxidation of thioglycosides to either sulfoxides or sulfones by adjusting the stoichiometry of the oxidant and the reaction temperature. beilstein-journals.org

Table 1: Oxidative Reactions of the Thiol Group

| Starting Material | Reagent(s) | Product(s) | Reaction Type |

| This compound | Mild oxidizing agent (e.g., I₂, air) | Bis(6-(3,5-dimethylphenoxy)hexyl) disulfide | Oxidative Coupling |

| This compound | Controlled H₂O₂ | 6-(3,5-Dimethylphenoxy)hexane-1-sulfinic acid (as an intermediate, leading to sulfoxide in related thioethers) | Oxidation |

| This compound | Excess H₂O₂ or peroxy acid | 6-(3,5-Dimethylphenoxy)hexane-1-sulfonic acid (as an intermediate, leading to sulfone in related thioethers) | Oxidation |

Nucleophilic Reactivity of the Thiolate Anion

The thiol proton is weakly acidic and can be removed by a base to form a thiolate anion. This thiolate is a potent nucleophile, significantly more so than the corresponding thiol. youtube.com The resulting 6-(3,5-dimethylphenoxy)hexane-1-thiolate can participate in a variety of nucleophilic substitution reactions. For example, it can react with alkyl halides in an SN2 fashion to form thioethers. jove.comresearchgate.net Thiolate anions are recognized as powerful nucleophiles in various substitution reactions. acs.orgresearchgate.net

Thiol-Ene and Thiol-Yne Click Reactions

"Click chemistry" encompasses a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. wikipedia.org The thiol group of this compound is an excellent participant in two such processes: the thiol-ene and thiol-yne reactions.

Thiol-Ene Reaction: This reaction involves the addition of a thiol across a double bond (an "ene"). The reaction can be initiated by radicals (e.g., using a photoinitiator and UV light) or by a nucleophile/base. wikipedia.orgalfa-chemistry.com The radical-mediated pathway proceeds via an anti-Markovnikov addition, forming a thioether. wikipedia.orgacsgcipr.org This method is highly efficient and is considered a "click" reaction due to its reliability and mild conditions. wikipedia.orgtaylorandfrancis.com

Thiol-Yne Reaction: Similar to the thiol-ene reaction, the thiol-yne reaction involves the addition of a thiol to a triple bond (an "yne"). wikipedia.org This reaction can also be initiated by radicals or transition metal catalysts. d-nb.infonih.gov Depending on the reaction conditions and the stoichiometry of the reactants, either a single addition to form a vinyl sulfide (B99878) or a double addition to form a dithioether can occur. wikipedia.org The thiol-yne reaction is a powerful tool for the synthesis of functional polymers and materials. d-nb.info

Table 2: Thiol-Ene and Thiol-Yne Click Reactions

| Reaction Type | Reactant for this compound | Initiation | Product Type | Key Features |

| Thiol-Ene | Alkene | Radical (e.g., photoinitiator) or Nucleophile/Base | Thioether | Anti-Markovnikov addition (radical), high yield, stereoselective wikipedia.org |

| Thiol-Yne | Alkyne | Radical or Transition Metal Catalyst | Vinyl sulfide or Dithioether | Mono- or di-addition possible, high efficiency wikipedia.org |

Reactivity at the Phenoxy Ether Moiety

The phenoxy ether portion of the molecule, which includes the aryl ether bond and the 3,5-dimethylphenyl ring, also exhibits characteristic reactivity.

Cleavage Reactions of the Aryl Ether Bond

Aryl ether bonds are generally stable, but they can be cleaved under harsh conditions. The most common method for cleaving aryl alkyl ethers is through the use of strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). ucalgary.canumberanalytics.comlibretexts.orglibretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the alkyl carbon, leading to the formation of a phenol (B47542) and an alkyl halide. ucalgary.ca In the case of this compound, this would yield 3,5-dimethylphenol (B42653) and 6-bromohexane-1-thiol (or a related product depending on the reaction conditions and the fate of the thiol group). Another, less common, method for ether cleavage involves the use of Grignard reagents at high temperatures. electronicsandbooks.comresearchgate.net

Electrophilic Aromatic Substitution on the 3,5-Dimethylphenyl Ring

The benzene (B151609) ring in the phenoxy moiety is susceptible to electrophilic aromatic substitution (EAS) reactions, where an electrophile replaces a hydrogen atom on the ring. wikipedia.org The existing substituents on the ring—the two methyl groups and the ether linkage—influence the rate and regioselectivity of these reactions. lumenlearning.compurechemistry.org

The ether oxygen is a strongly activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. byjus.com The two methyl groups are also activating groups and ortho-, para-directors, albeit weaker than the ether group. libretexts.org In 3,5-dimethylphenol, the hydroxyl group and the methyl groups direct incoming electrophiles to the ortho and para positions. vaia.com For the 3,5-dimethylphenoxy group in the target molecule, the directing effects of the ether oxygen and the two methyl groups are cooperative. They all activate the positions ortho and para to the ether linkage (positions 2, 4, and 6). Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are expected to occur primarily at these activated positions. wikipedia.org The combined activating effect of these groups makes the aromatic ring significantly more reactive towards electrophiles than benzene itself. msu.edu

Reactions Involving the Alkane Chain

The reactivity of a simple alkane chain, such as the hexane (B92381) portion of the target molecule, is generally limited. Alkanes are known for their chemical inertness due to the strength and non-polar nature of their C-C and C-H bonds. However, under specific conditions, they can undergo certain reactions. For instance, exposure to atomic hydrogen can lead to the cleavage of C-H and C-C bonds. In the context of self-assembled monolayers of alkanethiols on gold surfaces, studies have shown that atomic hydrogen can react with the hydrocarbon chains, leading to their gradual erosion. uchicago.edu The rate of this reaction is dependent on the chain length, with longer, more ordered chains showing greater resistance. uchicago.edu

Intramolecular Interactions and Cyclization Tendencies

Intramolecular reactions, where different parts of the same molecule react with each other, are a common theme in organic chemistry. masterorganicchemistry.com For a molecule like a ω-phenoxyalkanethiol, several hypothetical intramolecular cyclization pathways could be envisioned, although none have been documented specifically for this compound.

One possibility could be an oxidative cyclization. In other systems, the oxidation of a substrate with multiple nucleophilic sites can trigger the formation of cyclic structures. nih.gov For example, a radical cation formed at one part of a molecule can be trapped by another electron-rich group within the same molecule to form a new ring. nih.gov Another potential, though less likely, reaction could involve the thiol group interacting with the aromatic ring under specific catalytic conditions. The feasibility of such reactions depends heavily on the chain length connecting the reactive groups, as this dictates the thermodynamic and kinetic viability of forming a stable ring structure.

Catalytic Reactivity and Ligand Behavior

The thiol group is well-known for its ability to coordinate to metal surfaces and ions. wikipedia.org This property is the foundation for the formation of self-assembled monolayers (SAMs) on noble metals like gold, where the sulfur atom forms a strong bond with the metal surface. sigmaaldrich.com The nature of the terminal group on the alkanethiol can influence the packing and properties of the resulting monolayer. For instance, studies on 11-phenoxy undecanethiol have shown that the terminal phenoxy groups can lead to specific packing arrangements upon annealing. uchicago.edu

In the context of catalysis, thiol-containing molecules can act as ligands, binding to metal centers and influencing the catalytic activity of the resulting complex. The electronic and steric properties of the ligand play a crucial role in determining the outcome of the catalyzed reaction. While phenoxy-thiol derivatives of Group 4 metals have been synthesized and characterized, these are structurally different from the target compound. nih.gov There is no specific information available on the catalytic or ligand behavior of this compound.

Applications in Materials Science and Engineering

Self-Assembled Monolayers (SAMs) for Surface Modification

Self-assembled monolayers (SAMs) are ordered molecular assemblies that form spontaneously on a solid surface. The thiol group (-SH) in 6-(3,5-dimethylphenoxy)hexane-1-thiol has a strong affinity for various metal and semiconductor surfaces, making it an ideal anchor for building up these monolayers. uh.edursc.org The formation of SAMs is a fundamental technique for surface engineering, enabling the modification of a material's surface properties without altering its bulk characteristics. acs.org

Fabrication of SAMs on Noble Metal Substrates (e.g., Gold)

The formation of alkanethiol SAMs on gold is a widely studied and well-established process for creating highly ordered and stable surfaces. rsc.orgsigmaaldrich.comresearchgate.net The process involves the chemisorption of the thiol's sulfur atom onto the gold surface, which forms a strong, semi-covalent gold-thiolate (Au-S) bond with a bond strength of approximately 45 kcal/mol. sigmaaldrich.com This is followed by the slow organization of the alkyl chains, driven by van der Waals interactions, into a densely packed, quasi-crystalline structure. sigmaaldrich.comacs.org

For this compound, the fabrication process typically involves immersing a clean gold substrate into a dilute (e.g., 1 mM) solution of the thiol in a solvent like ethanol (B145695) for a period of 12 to 48 hours. sigmaaldrich.comabo.fi The initial adsorption is rapid, but a longer assembly time allows for the molecules to arrange into a more ordered, thermodynamically stable monolayer. sigmaaldrich.com The resulting SAM would feature the sulfur atoms bonded to the gold surface, the hexane (B92381) chains extending outwards, and the 3,5-dimethylphenoxy groups forming the new surface interface. The bulky aromatic head groups would influence the final packing density and orientation of the molecules within the monolayer.

Surface Functionalization of Semiconductor Materials (e.g., Copper, Germanium, SiGe)

Beyond noble metals, the surface of semiconductor materials can be functionalized with thiols to passivate the surface, control electronic properties, and provide a platform for further modification.

Copper (Cu): Aromatic thiols can form protective self-assembled monolayers on copper surfaces, inhibiting corrosion and oxidation, particularly in alkaline environments. rsc.orgresearchgate.netresearchgate.net The thiol group of this compound would form a stable S-Cu bond, creating a dense organic layer that acts as a barrier against corrosive agents. researchgate.netresearchgate.net X-ray photoelectron spectroscopy (XPS) studies on similar aromatic thiols have confirmed that such adlayers remain largely intact even after immersion in harsh conditions. rsc.org

Germanium (Ge): Germanium surfaces are prone to oxidation, which can degrade their electronic performance. Thiol-based functionalization offers a robust method for passivation. scispace.comacs.org The process typically involves removing the native germanium oxide layer with an acid (e.g., HCl) to create a halogen-terminated surface, which is then reactive towards the thiol. researchgate.net The adsorption of this compound would passivate the Ge surface, and the bulky terminal group could provide enhanced stability to the monolayer. scispace.comacs.org

Silicon-Germanium (SiGe): Selective functionalization of the germanium regions in SiGe alloys is crucial for the development of advanced microelectronics and biosensors. researchgate.netresearchgate.net Thiol chemistry is a promising route for achieving this selectivity. researchgate.net By carefully controlling reaction conditions, particularly by minimizing oxygen, this compound can be grafted onto the Ge portions of a patterned SiGe substrate, leveraging the reactivity of the Ge-S bond. researchgate.net This selective functionalization allows for the precise engineering of the surface for applications like biosensor fabrication. researchgate.net

Tailoring Surface Properties and Wettability through SAM Formation

The terminal group of the molecule forming a SAM dictates the final properties of the surface, such as wettability. uh.edunih.gov The 3,5-dimethylphenoxy group of this compound presents an aromatic, relatively nonpolar surface. This would result in a hydrophobic surface, meaning it would repel water.

The degree of hydrophobicity can be quantified by measuring the water contact angle. For comparison, SAMs terminated with simple methyl (-CH₃) groups are highly hydrophobic, with water contact angles typically above 110°, while SAMs terminated with hydroxyl (-OH) groups are hydrophilic. nih.gov The bulky and aromatic nature of the dimethylphenoxy group would lead to a significant water contact angle, indicative of a low-energy, hydrophobic surface. By forming a SAM with this compound, a surface that is originally hydrophilic (like clean gold or an oxidized semiconductor) can be transformed into a hydrophobic one. This ability to precisely control surface energy is critical for applications in microfluidics, anti-fouling coatings, and biocompatible materials.

| Terminating Group of Alkanethiol SAM | Expected Surface Character | Illustrative Water Contact Angle (Advancing, θ_A) |

|---|---|---|

| -OH (Hydroxyl) | Hydrophilic | < 30° |

| -COOH (Carboxylic Acid) | Hydrophilic | ~30-40° |

| -CH₃ (Methyl) | Hydrophobic | ~110-115° |

| -C₆H₃(CH₃)₂ (3,5-Dimethylphenyl) | Hydrophobic | Expected to be high, likely in the 80-100° range |

Note: The contact angle for the 3,5-dimethylphenyl group is an estimation based on the properties of aromatic and methyl-terminated surfaces. Data for other groups are representative values from literature. nih.gov

Chemi-Resistive Sensor Development Utilizing Thiol-Modified Surfaces

Chemi-resistive sensors operate by detecting changes in electrical resistance upon exposure to chemical analytes. Modifying sensor surfaces with SAMs is a powerful strategy to enhance both sensitivity and selectivity. arxiv.org The organic layer can interact with volatile organic compounds (VOCs) through various mechanisms, such as swelling, changing the dielectric environment, or specific binding events, all of which can modulate the conductivity of the underlying sensor material.

When a surface, such as gold nanoparticles or a conductive polymer, is functionalized with this compound, the resulting SAM creates a sensing interface. The bulky, aromatic dimethylphenoxy groups can interact with specific VOCs through non-covalent interactions like van der Waals forces or π-π stacking. The nature of the analyte and its interaction with this specific functional group will determine the sensor's response. For instance, aromatic VOCs might show a strong affinity for the phenoxy-terminated surface, leading to a significant and detectable change in resistance. The hexyl spacer provides flexibility and helps to create a well-defined sensing layer. By using an array of sensors functionalized with different thiols, including this compound, a unique "fingerprint" response can be generated for different analytes, enabling their identification.

Role in Semiconducting and Optoelectronic Materials

Integration into Thin Film Solar Cells as a Ligand

In the realm of thin-film solar cells, particularly those based on colloidal quantum dots (QDs) and perovskites, surface ligands play a critical role. The original long-chain insulating ligands used during synthesis must often be replaced with shorter, functional molecules to improve charge transport and device performance. researchgate.netaip.org

Polymer Functionalization and Material Property Tuning

The modification of polymers with functional molecules is a key strategy to tune their physical, chemical, and mechanical properties. The introduction of specific end-groups or side-chains can significantly impact a polymer's performance and expand its range of applications.

Covalent grafting involves the attachment of molecules onto the main chain of a polymer. This can be achieved by either "grafting to" or "grafting from" methods. frontiersin.org In the "grafting to" approach, a pre-synthesized polymer with reactive sites is reacted with a functional molecule. The thiol group of This compound is well-suited for such reactions, particularly through thiol-ene chemistry. nih.gov

For instance, a polymer backbone containing pendant vinyl or allyl groups could be readily functionalized by the radical-mediated addition of This compound . This would result in a graft copolymer with pendant dimethylphenoxy groups. Such a modification could be used to:

Increase the hydrophobicity of the polymer.

Improve the compatibility of the polymer with other aromatic polymers or fillers.

Introduce specific functionalities for further reactions or to impart desired optical or electronic properties.

The efficiency of such grafting reactions is typically high, and they can often be performed under mild conditions. nih.gov

The development of biodegradable polymers with reactive functional groups is of great interest for biomedical applications, such as drug delivery and tissue engineering. researchgate.netamazonaws.com Thiol-reactive polymers, which contain groups like maleimides or acrylates, can be readily conjugated with thiol-containing biomolecules or drugs.

While there is no direct evidence of This compound being used in the synthesis of thiol-reactive biodegradable polymers, it could theoretically be incorporated into such systems. For example, it could be used as a chain transfer agent in radical polymerizations to control the molecular weight and introduce a terminal thiol group. This thiol-terminated polymer could then be reacted with a biodegradable polymer containing a thiol-reactive group.

Alternatively, in the context of step-growth polymerization, a dicarboxylic acid derivative of a phenoxy compound could be co-polymerized with other monomers to create a biodegradable polyester (B1180765). The thiol group would need to be protected during polymerization and then deprotected to yield a thiol-reactive biodegradable polymer.

Table 2: Potential Roles of this compound in Polymer Synthesis

| Role in Polymer Synthesis | Description | Potential Polymer System |

| Chain Transfer Agent | In radical polymerization, the thiol can transfer a hydrogen atom to the growing polymer chain, terminating it and initiating a new chain. This introduces a terminal thiol group. | Synthesis of thiol-terminated poly(lactic acid) or poly(caprolactone) precursors. |

| Post-Polymerization Modification | Reacting the thiol with a pre-formed polymer containing electrophilic groups (e.g., epoxides, alkyl halides). | Functionalization of poly(glycidyl methacrylate) with pendant dimethylphenoxy groups. |

| Monomer for Step-Growth Polymerization | After conversion to a difunctional monomer (e.g., a dicarboxylic acid), it could be incorporated into a polyester or polyamide backbone. | Creation of biodegradable polyesters with pendant phenoxy groups. |

This table presents hypothetical applications based on established polymer chemistry, as no specific research involving this compound in this context was found.

An article on the biochemical interactions and mechanistic studies of the chemical compound “this compound” cannot be generated at this time. Extensive searches for scientific literature and data pertaining to this specific compound have yielded no results.

There is no available information in the public domain regarding its in vitro enzyme inhibition, including its effects on cholinesterase or alkaline phosphatase. Furthermore, no studies on its kinetic and binding affinity, anti-proliferative activity in cell culture models, or investigation of its molecular targets and pathways have been found.

Therefore, the requested article, with its detailed sections and data tables, cannot be created due to the complete absence of research findings for “this compound”.

Biochemical Interactions and Mechanistic Studies in Vitro

Protein Conjugation and Thiol-Disulfide Exchange with Biomolecules

The thiol group (-SH) of 6-(3,5-Dimethylphenoxy)hexane-1-thiol is a chemically reactive moiety that can participate in protein conjugation and thiol-disulfide exchange reactions. In biological systems, the most common targets for such reactions are the thiol groups of cysteine residues within proteins and peptides.

Thiol-disulfide exchange is a reversible reaction involving the interaction between a thiol and a disulfide bond (-S-S-). researchgate.net This process is fundamental to protein folding, the regulation of enzyme activity, and various signaling pathways. researchgate.net The reaction proceeds via a nucleophilic attack of a deprotonated thiol (thiolate) on one of the sulfur atoms of a disulfide bond. This leads to the formation of a new disulfide bond and a new thiol. This dynamic exchange allows for the reversible formation and breakage of disulfide bonds, which can act as a molecular switch, altering a molecule's conformation and function. researchgate.net

The conjugation of thiols to proteins often utilizes thiol-reactive functional groups, such as maleimides. tcichemicals.com Maleimides react specifically with free thiol groups under physiological pH conditions (6.5–7.5) to form a stable thioether linkage. tcichemicals.com This specific reactivity allows for the targeted labeling and modification of proteins at their cysteine residues. tcichemicals.comnih.gov In cases where a protein lacks accessible cysteine residues, thiol groups can be chemically introduced to primary amines using reagents like SATA (N-succinimidyl S-acetylthioacetate) or SATP (N-succinimidyl S-acetylthiopropionate). tcichemicals.com Furthermore, existing disulfide bonds within a protein can be reduced using agents like dithiothreitol (B142953) (DTT) or 2-mercaptoethylamine (MEA) to expose free thiols for conjugation. tcichemicals.com

The general mechanism for thiol-disulfide exchange is consistent with an SN2-type nucleophilic substitution, proceeding through a linear transition state. nih.gov The rate of this reaction is dependent on the concentration of both the thiol and the disulfide. nih.gov The deprotonated thiolate anion is a more potent nucleophile than the protonated thiol, and thus the reaction is often base-catalyzed. nih.gov While the uncatalyzed reaction can be slow, enzymes known as oxidoreductases, such as thioredoxin and protein disulfide isomerase (PDI), can significantly accelerate the process. nih.gov These enzymes typically contain a redox-active CXXC motif in their active site, where the N-terminal cysteine acts as the nucleophile. nih.gov

Interactive Data Table: Key Concepts in Thiol-Biomolecule Interactions

| Term | Description | Relevance to this compound |

| Thiol Group | A functional group with the structure R-SH. | The reactive moiety of this compound. |

| Disulfide Bond | A covalent bond with the structure R-S-S-R'. | A potential reaction partner for the thiol group of the compound. |

| Thiol-Disulfide Exchange | A reversible reaction between a thiol and a disulfide bond. | A primary mechanism by which the compound could interact with proteins. researchgate.net |

| Protein Conjugation | The process of covalently attaching a molecule to a protein. | A potential application or consequence of the compound's reactivity. |

| Cysteine | An amino acid containing a thiol group. | A primary target for conjugation and exchange reactions on proteins. |

| Maleimide | A chemical group that reacts specifically with thiols. | A common tool for achieving protein conjugation at cysteine residues. tcichemicals.com |

| Oxidoreductases | Enzymes that catalyze oxidation-reduction reactions. | Can significantly increase the rate of thiol-disulfide exchange. nih.gov |

Biotransformation Pathways and Metabolite Identification in Vitro (chemical transformations)

The in vitro biotransformation of xenobiotics, including compounds like this compound, is typically studied using subcellular fractions, most commonly liver microsomes. These preparations contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) superfamily. These enzymes catalyze a variety of phase I metabolic reactions.

For a molecule with the structure of this compound, several metabolic transformations can be anticipated. Phase I reactions often introduce or expose functional groups, preparing the compound for subsequent phase II conjugation reactions. Based on the metabolism of structurally related compounds, potential in vitro biotransformation pathways for this compound could include:

Oxidation of the thiol group: The thiol moiety is susceptible to oxidation, which can lead to the formation of a sulfenic acid (R-SOH), a sulfinic acid (R-SO₂H), or a sulfonic acid (R-SO₃H). It can also lead to the formation of disulfides (R-S-S-R) through reaction with another thiol molecule.

Hydroxylation of the alkyl chain or aromatic ring: CYP450 enzymes can hydroxylate the hexane (B92381) chain or the dimethylphenoxy ring.

O-Demethylation: While less common for aryl methyl ethers compared to some other substrates, demethylation of one of the methyl groups on the phenoxy ring is a possibility.

S-Glucuronidation or S-methylation: These are phase II conjugation reactions that could occur at the thiol group, increasing the water solubility of the compound to facilitate its elimination.

The identification of these potential metabolites is typically achieved using analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), often using high-resolution instruments like time-of-flight (TOF) mass spectrometers. nih.gov By comparing the retention times and mass fragmentation patterns of the metabolites with those of the parent compound and known metabolic rules, the structures of the metabolites can be elucidated. nih.gov

For instance, in studies of other compounds, incubation in liver microsomes in the presence of cofactors like NADPH (for CYP450-mediated reactions) or UDPGA (for glucuronidation) is performed. The resulting mixture is then analyzed to identify the newly formed metabolic products. nih.govnih.gov The presence of specific metabolites can provide insights into the primary routes of metabolism for the compound.

Interactive Data Table: Potential In Vitro Biotransformation Reactions

| Reaction Type | Description | Potential Product from this compound |

| S-Oxidation | Addition of oxygen atoms to the sulfur atom. | Sulfenic, sulfinic, or sulfonic acid derivatives. |

| Hydroxylation | Addition of a hydroxyl (-OH) group. | Hydroxylated forms on the hexane chain or dimethylphenoxy ring. |

| O-Demethylation | Removal of a methyl group from the phenoxy moiety. | A hydroxydimethylphenoxy or dihydroxyphenoxy derivative. |

| Disulfide Formation | Dimerization of two thiol molecules. | Bis(6-(3,5-dimethylphenoxy)hexyl) disulfide. |

| S-Glucuronidation | Conjugation with glucuronic acid at the thiol group. | This compound glucuronide. |

| S-Methylation | Addition of a methyl group to the sulfur atom. | 6-(3,5-Dimethylphenoxy)-1-(methylthio)hexane. |

Future Research Directions and Advanced Applications

Rational Design of Derivatives with Enhanced Functionality

The rational design of derivatives of 6-(3,5-dimethylphenoxy)hexane-1-thiol offers a powerful strategy to tailor its properties for specific applications. By systematically modifying its structure, researchers can enhance its functionality.

One promising area of investigation is the synthesis of derivatives with altered electronic properties. For instance, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring could modulate the compound's reactivity and its interactions with other molecules. This approach has been successfully used to tune the properties of other phenoxy compounds for various applications. smolecule.comsmolecule.com The synthesis of optically pure derivatives, such as those derived from trans-2-(3,5-dimethylphenoxy)cyclohexan-1-ol, could serve as chiral auxiliaries in asymmetric synthesis. dntb.gov.uaresearchgate.net

Furthermore, modifications to the alkyl chain could also yield derivatives with novel properties. Varying the length of the hexane (B92381) chain could influence the packing density and organization of self-assembled monolayers (SAMs) on surfaces. Introducing branching or unsaturation into the alkyl chain could further alter the physical and chemical properties of the resulting materials.

The strategic design of such derivatives could be guided by computational modeling to predict their behavior and prioritize synthetic targets. This approach, combining synthesis and in silico analysis, would accelerate the discovery of new materials with enhanced capabilities.

Exploration of Supramolecular Assembly and Nanostructure Formation

The thiol group in this compound makes it an excellent candidate for the formation of self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold. rsc.orgresearchgate.netproquest.com The spontaneous organization of this molecule on a gold substrate would result in a well-defined molecular layer, with the alkyl chains likely tilted and the 3,5-dimethylphenoxy groups exposed at the interface. proquest.com

Future research could focus on characterizing the structure and properties of these SAMs. Techniques such as scanning tunneling microscopy (STM), X-ray photoelectron spectroscopy (XPS), and infrared reflection-absorption spectroscopy (IRRAS) could provide detailed information about the molecular arrangement, orientation, and packing density. researchgate.net The kinetics of SAM formation could also be investigated in real-time using techniques like surface plasmon resonance (SPR). researchgate.net

Development of Novel Catalytic Systems Utilizing the Compound

The thiol functionality of this compound suggests its potential use in the development of novel catalytic systems. Thiols are known to interact strongly with metal surfaces and can act as ligands for metal catalysts, influencing their activity and selectivity. nih.govacsgcipr.org